2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine
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Description
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine (2-Br-5-OMe-TzP) is an organic compound belonging to the family of heterocyclic aromatic compounds. It is a white, crystalline solid with a melting point of 118-120°C. 2-Br-5-OMe-TzP has a wide range of applications in scientific research and in the chemical industry. It is used as a starting material for the synthesis of various other compounds, as an intermediate in organic synthesis, and as a reagent in various biochemical and physiological studies.
Scientific Research Applications
Synthesis and Photophysical Properties
A study focused on synthesizing a highly fluorescent compound using 4-bromo-5-methoxy-2-(4-pyridyl)thiazole. This research explored the reaction mechanism and the photophysical properties of the resultant compound in various solvents (Li et al., 2007).
Corrosion Inhibition
Thiazole-based pyridine derivatives, including compounds related to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, were studied for their corrosion inhibition efficiency on mild steel in acidic environments. The study utilized gravimetric, potentiodynamic polarization, and electrochemical impedance techniques (Chaitra et al., 2016).
Novel Synthesis Methods
Research detailed the synthesis of fused thiazol-2(3H)-ones, a process involving 2-bromo-5-(4-pyridinyl)-benzenamine, showcasing advancements in the synthesis of thiazole derivatives (Singh et al., 1993).
Antimicrobial Activity
A study reported the synthesis of 2-thiazolyl pyridines through a one-pot reaction using 2-bromoacetyl pyridine. The synthesized compounds displayed promising antimicrobial activity, with molecular docking studies providing insights into their potential as antimicrobial agents (Abdelrazek et al., 2019).
Mesoionic Compounds
Research on the reaction of 2-bromo-1-(ethoxycarbonylmethyl)pyridinium bromide with CS2 led to the unexpected formation of a novel subclass of mesoionic thiazolo[3,2-a]pyridinium-2-methylides (Rybakov et al., 2006).
Regioselective Synthesis
A study demonstrated that 2-Bromo-1-arylethylidenemalononitriles, reacting with thiolatonitriles, could lead to the regioselective synthesis of fused pyridines, including thiazolo[4,5-b]pyridines (Artyomov et al., 1997).
Antiproliferative Activity
Research on new functionalized pyridine linked thiazole derivatives showcased their potential antiproliferative activity against various cancer cell lines. Docking studies indicated potential binding sites with Rho-associated protein kinase (Alqahtani et al., 2020).
Total Synthesis of Natural Products
Studies on the halogen dance reaction with thiazoles, including the use of 2-bromothiazole, contributed to the total synthesis of the natural product WS75624 B, which contains pyridine-thiazole components (Stangeland et al., 2004).
Fragmentation Patterns of Nitrogen Heterocycles
Research elucidated the mass spectral fragmentation patterns of nitrogen heterocycles, including compounds derived from 3-bromo-4-methoxy benzaldehyde thiosemicarbazone, contributing to the structural understanding of such compounds (Sherif, 2014).
Synthesis for Antibiotic Applications
A study demonstrated the synthesis of a central pyridine skeleton found in macrocyclic antibiotics, using a compound related to 2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine, which was significant for the total synthesis of such antibiotics (Okumura et al., 1998).
properties
IUPAC Name |
2-bromo-5-methoxy-[1,3]thiazolo[5,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRHCDBAVCPFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine |
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